Methyl 2-(dibutylalumanyl)prop-2-enoate

Description

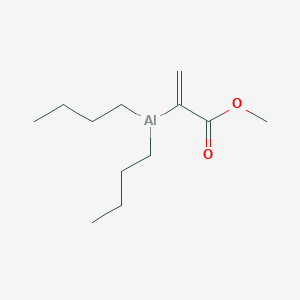

Methyl 2-(dibutylalumanyl)prop-2-enoate is an organoaluminum compound characterized by a prop-2-enoate ester backbone substituted with a dibutylalumanyl group (-Al(Bu)₂) at the β-position. This structure confers unique reactivity due to the Lewis acidic aluminum center, which can participate in coordination chemistry, polymerization, or catalytic cycles.

Properties

CAS No. |

188759-91-3 |

|---|---|

Molecular Formula |

C12H23AlO2 |

Molecular Weight |

226.29 g/mol |

IUPAC Name |

methyl 2-dibutylalumanylprop-2-enoate |

InChI |

InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-3-4-2;/h1H2,2H3;2*1,3-4H2,2H3; |

InChI Key |

VPFAUMMIVUVPBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Al](CCCC)C(=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dibutylalumanyl)prop-2-enoate typically involves the reaction of methyl prop-2-enoate with a dibutylaluminum reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. Common solvents used in this reaction include toluene and hexane. The reaction is often initiated at low temperatures to control the reactivity of the aluminum species.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dibutylalumanyl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The aluminum center can be oxidized to form aluminum oxide derivatives.

Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.

Substitution: The prop-2-enoate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of aluminum oxide derivatives.

Reduction: Formation of reduced aluminum species.

Substitution: Formation of substituted prop-2-enoate derivatives.

Scientific Research Applications

Methyl 2-(dibutylalumanyl)prop-2-enoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Investigated for its potential use in biological systems as a catalyst or reagent.

Medicine: Explored for its potential in drug synthesis and delivery systems.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(dibutylalumanyl)prop-2-enoate involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of new chemical bonds. The prop-2-enoate moiety can participate in various reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural Analogues in Prop-2-enoate Esters

The prop-2-enoate ester family includes derivatives with diverse substituents at the α- and β-positions. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

- Electronic Effects: The dibutylalumanyl group introduces significant Lewis acidity, unlike the electron-withdrawing cyano group in pyridinyl derivatives or the neutral methyl group in simpler esters. This could enhance coordination to transition metals or polarize adjacent bonds for nucleophilic attack.

- Reactivity: Methyl 2-cyano-2-(2-pyridinyl)propenoate (from ) undergoes reactions with aromatic amines to form β-heteroaryl-α,β-didehydro-α-amino acid derivatives, leveraging its electron-deficient β-position . In contrast, the alumanyl group in the target compound may favor transmetalation or insertion reactions.

- Polymerization Potential: Methyl 2-methylprop-2-enoate (CAS-related compounds in ) is a common acrylic monomer. The alumanyl variant’s bulkier substituent may sterically hinder polymerization but could act as a co-catalyst in radical processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.